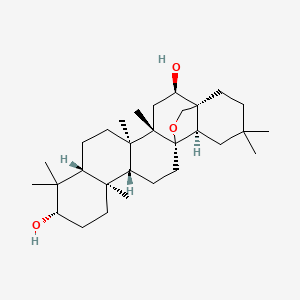
Protoprimulagenin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protoprimulagenin A is a triterpenoid saponin compound isolated from various plant species, particularly from the roots of Bonellia macrocarpa. It has garnered attention due to its potential biological activities, including anti-leukemic properties. The compound’s structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, forming a unique hexacyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Protoprimulagenin A involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the hexacyclic structure. Specific reagents and catalysts, such as oxidizing agents and Lewis acids, are employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, particularly the roots of Bonellia macrocarpa. The extraction process involves solvent extraction, followed by chromatographic purification to isolate the compound in its pure form. High-performance liquid chromatography (HPLC) is commonly used for this purpose.
Analyse Des Réactions Chimiques
Types of Reactions
Protoprimulagenin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex triterpenoid compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Mécanisme D'action
The mechanism of action of Protoprimulagenin A involves its interaction with specific molecular targets and pathways within cells. It has been shown to induce non-apoptotic cell death in leukemia cell lines, possibly through the disruption of cellular metabolic processes and the inhibition of key enzymes involved in cell survival . Molecular docking studies have suggested that this compound binds to targets implicated in myeloid leukemia, supporting its potential as an anti-leukemic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Echinocystic Acid: A triterpenoid compound with similar biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness of Protoprimulagenin A
This compound is unique due to its specific hexacyclic structure and its ability to induce non-apoptotic cell death, which distinguishes it from other triterpenoid saponins that primarily induce apoptosis. This unique mechanism of action makes this compound a promising candidate for further research and development in anti-cancer therapies.
Propriétés
Numéro CAS |
2611-08-7 |
|---|---|
Formule moléculaire |
C30H50O3 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,10-diol |
InChI |
InChI=1S/C30H50O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h19-23,31-32H,8-18H2,1-7H3/t19-,20+,21+,22-,23+,26-,27+,28-,29+,30-/m0/s1 |
Clé InChI |
LFBHIAAGGTTWAT-DNSXXVLGSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |
SMILES |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
SMILES canonique |
CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


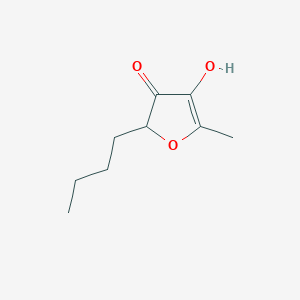
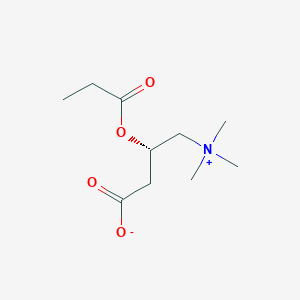
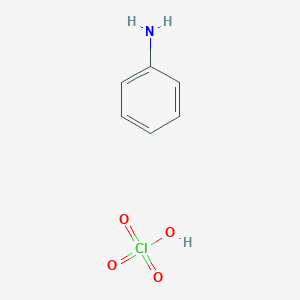
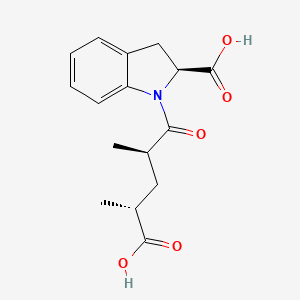
![[n'-[4-(4-Methoxycarbonylphenoxy)carbonylphenyl]carbamimidoyl]azaniumchloride](/img/structure/B1252331.png)
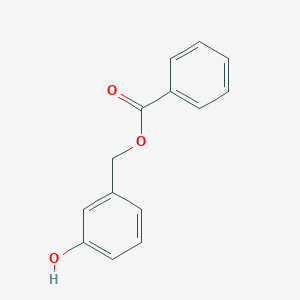

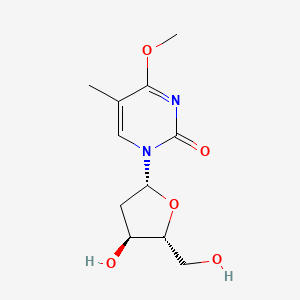
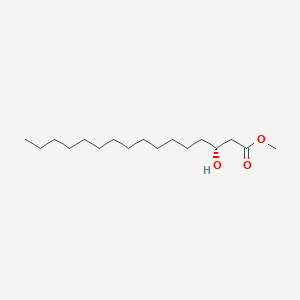
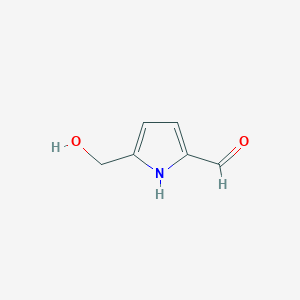
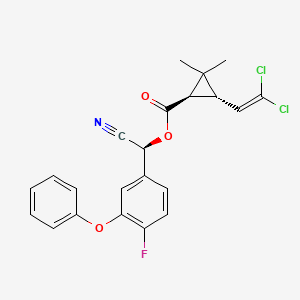
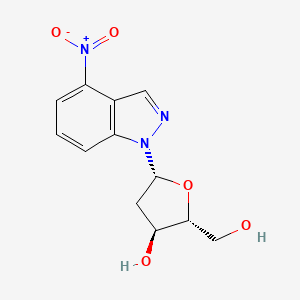
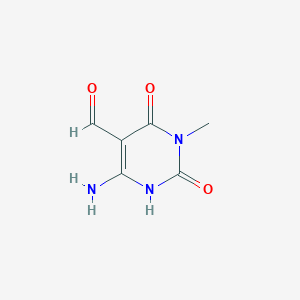
![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)
